tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes both a spiro center and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic ketone with tert-butyl chloroformate. One reported method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated and purified through column chromatography .
Chemical Reactions Analysis
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reaction: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Acylation: The resulting pyrazoles can be acylated at the NH nitrogen atom to form N-acetyl derivatives.
Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal, hydrazine hydrate, and acylating agents. The major products formed from these reactions are spirocyclic pyrazoles and their N-acetyl derivatives .
Scientific Research Applications
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
tert-Butyl ®-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but lacks the methyl group at the spiro center.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Contains an additional nitrogen atom in the spiro ring.
Properties
Molecular Formula |
C15H25NO3 |
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Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-11-9-12(17)15(10-11)5-7-16(8-6-15)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 |
InChI Key |
AKSSZTUWCGEVIN-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC(=O)C2(C1)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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